molecular formula C8H7N2+ B14745196 Pyrido[1,2-a]pyrimidin-5-ium CAS No. 255-82-3

Pyrido[1,2-a]pyrimidin-5-ium

Cat. No.: B14745196
CAS No.: 255-82-3
M. Wt: 131.15 g/mol
InChI Key: IVTFWANDUTYGRQ-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]pyrimidin-5-ium is a nitrogen-containing heterocyclic compound that belongs to the class of pyridopyrimidines. . This compound, in particular, has garnered attention due to its unique structural features and promising biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[1,2-a]pyrimidin-5-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method is the CuI-catalyzed synthesis, which involves the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a copper catalyst . This method provides a straightforward and efficient route to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of environmentally benign solvents and catalysts is emphasized to ensure sustainable and eco-friendly production .

Chemical Reactions Analysis

Types of Reactions: Pyrido[1,2-a]pyrimidin-5-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted this compound compounds .

Scientific Research Applications

Pyrido[1,2-a]pyrimidin-5-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrido[1,2-a]pyrimidin-5-ium involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as inhibitors of cyclic AMP phosphodiesterase and antagonists of adenosine receptors . These interactions lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Pyrido[1,2-a]pyrimidin-5-ium can be compared with other similar compounds such as pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines. While all these compounds share a common pyridopyrimidine core, this compound is unique due to its specific structural arrangement and the resulting biological activities . Similar compounds include:

These compounds also exhibit diverse biological activities, but the specific properties and applications of this compound make it a compound of particular interest in various fields of research.

Properties

CAS No.

255-82-3

Molecular Formula

C8H7N2+

Molecular Weight

131.15 g/mol

IUPAC Name

pyrido[1,2-a]pyrimidin-5-ium

InChI

InChI=1S/C8H7N2/c1-2-6-10-7-3-5-9-8(10)4-1/h1-7H/q+1

InChI Key

IVTFWANDUTYGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+]2C=CC=NC2=C1

Origin of Product

United States

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